molecular formula C12H10N2O4 B14403984 1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate CAS No. 87639-26-7

1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate

Cat. No.: B14403984
CAS No.: 87639-26-7
M. Wt: 246.22 g/mol
InChI Key: KYEGMSPGHDBJDG-UHFFFAOYSA-N
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Description

1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyano group, a nitrophenyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form 1-cyano-3-(4-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the nitrophenyl group can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and molecular targets, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

87639-26-7

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

[1-cyano-3-(4-nitrophenyl)prop-2-enyl] acetate

InChI

InChI=1S/C12H10N2O4/c1-9(15)18-12(8-13)7-4-10-2-5-11(6-3-10)14(16)17/h2-7,12H,1H3

InChI Key

KYEGMSPGHDBJDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=CC1=CC=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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